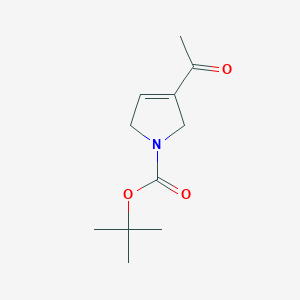
1-hydroxy-7-nitro-7H-1,2,4-benzotriazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-7-nitro-7H-1,2,4-benzotriazin-3-amine is a compound belonging to the benzotriazine family Benzotriazines are heterocyclic compounds containing a triazine ring fused to a benzene ring This specific compound is characterized by the presence of a hydroxy group at position 1, a nitro group at position 7, and an amine group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-7-nitro-7H-1,2,4-benzotriazin-3-amine typically involves the nitration of 1-hydroxy-7H-1,2,4-benzotriazin-3-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at position 7.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-hydroxy-7-nitro-7H-1,2,4-benzotriazin-3-amine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: Formation of 1-oxo-7-nitro-7H-1,2,4-benzotriazin-3-amine.
Reduction: Formation of 1-hydroxy-7-amino-7H-1,2,4-benzotriazin-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-hydroxy-7-nitro-7H-1,2,4-benzotriazin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It can be employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-7-nitro-7H-1,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The hydroxy and amine groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-hydroxy-7H-1,2,4-benzotriazin-3-amine
- 1-hydroxy-7-chloro-7H-1,2,4-benzotriazin-3-amine
- 1-hydroxy-7-methyl-7H-1,2,4-benzotriazin-3-amine
Uniqueness
1-hydroxy-7-nitro-7H-1,2,4-benzotriazin-3-amine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with other similar compounds.
Propiedades
Número CAS |
1016-90-6 |
|---|---|
Fórmula molecular |
C7H7N5O3 |
Peso molecular |
209.16 g/mol |
Nombre IUPAC |
1-hydroxy-7-nitro-7H-1,2,4-benzotriazin-3-amine |
InChI |
InChI=1S/C7H7N5O3/c8-7-9-5-2-1-4(12(14)15)3-6(5)11(13)10-7/h1-4,13H,(H2,8,10) |
Clave InChI |
NHMLUNKMFNFIPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=NN(C2=CC1[N+](=O)[O-])O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 1-[2-(benzyloxy)-2-oxoethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14012467.png)
![2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14012471.png)


![4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B14012480.png)
![4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione](/img/structure/B14012485.png)
![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14012507.png)


![Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro-](/img/structure/B14012529.png)


